molecular formula C20H15N3O6 B11107709 N'-[(4-nitrophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide

N'-[(4-nitrophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide

Cat. No.: B11107709
M. Wt: 393.3 g/mol
InChI Key: BXVXGZMLYZNHND-UHFFFAOYSA-N
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Description

4-NITRO-N’-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-CARBONYL]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

The synthesis of 4-NITRO-N’-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-CARBONYL]BENZOHYDRAZIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-nitrobenzohydrazide with 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

4-NITRO-N’-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-CARBONYL]BENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form different derivatives.

    Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various aldehydes or ketones. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-NITRO-N’-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-CARBONYL]BENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-NITRO-N’-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-CARBONYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

4-NITRO-N’-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-CARBONYL]BENZOHYDRAZIDE can be compared with other chromene derivatives, such as:

    4-Nitro-2H-chromene-3-carboxylic acid: Similar in structure but lacks the hydrazide group.

    2-Oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylic acid: Similar in structure but lacks the nitro and hydrazide groups.

    4-Nitrobenzohydrazide: Contains the nitro and hydrazide groups but lacks the chromene moiety.

Properties

Molecular Formula

C20H15N3O6

Molecular Weight

393.3 g/mol

IUPAC Name

N'-(4-nitrobenzoyl)-2-oxo-8-prop-2-enylchromene-3-carbohydrazide

InChI

InChI=1S/C20H15N3O6/c1-2-4-12-5-3-6-14-11-16(20(26)29-17(12)14)19(25)22-21-18(24)13-7-9-15(10-8-13)23(27)28/h2-3,5-11H,1,4H2,(H,21,24)(H,22,25)

InChI Key

BXVXGZMLYZNHND-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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